1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
Description
1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3,5-di-tert-butylbenzoyl group and a 1-phenyltetrazol-5-yl moiety. The tetrazole ring, a bioisostere for carboxylic acids, may contribute to hydrogen bonding or dipole interactions in biological systems.
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O/c1-25(2,3)20-16-19(17-21(18-20)26(4,5)6)23(33)30-12-14-31(15-13-30)24-27-28-29-32(24)22-10-8-7-9-11-22/h7-11,16-18H,12-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAITMMANDFLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound’s closest analog, 1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (CAS 339105-56-5, AK Scientific), shares the piperazine-tetrazole scaffold but substitutes the 3,5-di-tert-butylbenzoyl group with a 2,5-dimethylphenyl group. Key differences include:
- Lipophilicity : tert-Butyl substituents (logP ≈ 4.5 per group) significantly increase lipophilicity compared to methyl groups (logP ≈ 0.5 per group), likely enhancing blood-brain barrier penetration .
Physicochemical Properties
*LogP values estimated via fragment-based calculations.
Research Findings and Implications
- Crystallography: Structural characterization of such compounds may rely on SHELX software for refinement, as noted in small-molecule crystallography workflows .
- Drug Design : The tert-butyl groups in the target compound offer a template for optimizing pharmacokinetic profiles in lead optimization stages, balancing lipophilicity and solubility.
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